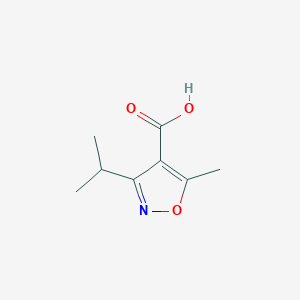

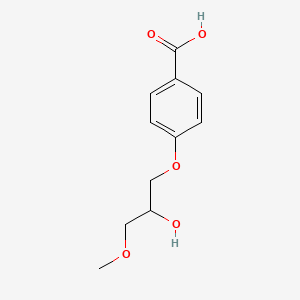

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid is a derivative of isoxazole, a five-membered aromatic heterocycle with oxygen and nitrogen as the heteroatoms. This compound is part of a broader class of isoxazoles that have been studied for various synthetic applications and potential biological activities. The isoxazole ring is known for its presence in compounds with diverse pharmacological properties, and modifications on this ring can lead to new compounds with interesting and useful characteristics .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves strategies such as 1,3-dipolar cycloadditions, as seen in the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles . Another approach includes the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which can be synthesized from carboxylic acid derivatives and lead to 5-substituted 3-isoxazolols without byproduct formation . Additionally, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds from 3-methyl isoxazole-5-carboxylic acid has been reported, demonstrating the versatility of isoxazole carboxylic acids as precursors for various derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, with the possibility of tautomerism, as observed in 5-hydroxyisoxazoles and isoxazol-5-ones . Structural studies, including experimental and theoretical analyses, have been performed on related compounds, such as 5-amino-3-methylisoxazolo-4-carboxylic acid derivatives, to understand their molecular geometry, electronic structure, and potential for interaction with biological targets .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions, including bromination, which has been studied in detail for 3-aryl-5-methyl-isoxazole-4-carboxylates. Such reactions can lead to the formation of precursors for further synthetic transformations, such as the synthesis of isoxazole-fused heterocycles . Additionally, rearrangement reactions, such as the conversion of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, showcase the reactivity of the isoxazole ring under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the substituents attached to the ring. For instance, the basicity and acidity of these compounds can be influenced by the nature of the substituents, as seen in the comparison of isoxazol-5-ones with carboxylic acids . The thermal isomerization and mass spectral behavior of 3-aryl-5-methylisoxazole-4-carboxylic acids also provide insights into their stability and fragmentation patterns, which are important for understanding their behavior under different conditions .

科学的研究の応用

Synthesis and Reactivity

The synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization using Fe(II)-catalyzed reactions has been reported, demonstrating the utility of these compounds in generating esters and amides in good yields. The mechanism and reaction pathways are elaborated with DFT calculations, suggesting significant potential in preparative organic chemistry (Serebryannikova et al., 2019).

A methodology for synthesizing pharmacologically active isoxazoles through the reaction of aryl nitrile oxides with enolates of carbonyl compounds has been developed. This process is noted for its selectivity and versatility, highlighting the significance of isoxazoles in the synthesis of bio-pharmacologically active compounds (Vitale & Scilimati, 2013).

Research into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate has provided insights into synthesizing 3-aryl-5-bromomethyl-isoxazole-4-carboxylate as a precursor for further chemical transformations. This work underscores the adaptability of isoxazole derivatives in synthetic organic chemistry (Roy, Rajaraman, & Batra, 2004).

Novel Routes and Derivatives

A novel route to 5-substituted 3-isoxazolols through cyclization of N, O-DiBoc beta-keto hydroxamic acids, synthesized via acyl Meldrum's acids, has been explored. This process avoids the formation of byproducts, presenting a clean and efficient method for synthesizing 3-isoxazolols (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

The synthesis of isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones from ethyl 5-amino-3-methyl-4-isoxazole carboxylate in the presence of Keggin heteropolyacid catalysis at room temperature has been reported. This synthesis represents an efficient one-pot process for preparing isoxazolopyrimidinediones, highlighting the role of isoxazole derivatives in heterocyclic chemistry (Bamoharram et al., 2010).

Safety And Hazards

特性

IUPAC Name |

5-methyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)12-9-7/h4H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGXTLZIBFXYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424436 |

Source

|

| Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |

CAS RN |

876717-62-3 |

Source

|

| Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)